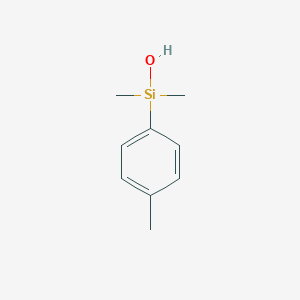

Dimethyl(4-methylphenyl)silanol

描述

Dimethyl(4-methylphenyl)silanol is a chemical compound with the molecular formula C9H14OSi . It is used in various applications, including pharmaceutical testing .

Synthesis Analysis

The synthesis of Dimethyl(4-methylphenyl)silanol and similar compounds has been discussed in several studies . The process involves reactions such as the Müller-Rochow synthesis, polymerisation, direct synthesis, hydro-silylation, and transesterification .Molecular Structure Analysis

The molecular structure of Dimethyl(4-methylphenyl)silanol consists of a silicon atom linked to a methyl group and a phenyl group . The exact structure can be found in databases like PubChem .Chemical Reactions Analysis

The chemical reactions involving Dimethyl(4-methylphenyl)silanol are complex and involve several stages . For example, one reaction produces SiH3OH (silanol) via external SiH2 extrusion .Physical And Chemical Properties Analysis

Dimethyl(4-methylphenyl)silanol has a molecular weight of 152.266 Da and a density of 1.0±0.1 g/cm3 . Its boiling point is 203.8±13.0 °C at 760 mmHg, and it has a vapour pressure of 0.2±0.4 mmHg at 25°C .科学研究应用

Synthesis of Reactive Silicones

Dimethyl(4-methylphenyl)silanol: is utilized in the synthesis of reactive silicones, particularly in the production of telechelic OH-terminated polysiloxanes. These materials are crucial in creating a variety of consumer products, adhesives, and electronic devices. The compound acts as a building block in the polymerization process, leading to the formation of silicone oils or fluids through hydrolysis or methanolysis reactions .

Spectroscopic Characterization

This compound plays a significant role in the spectroscopic characterization of silicon-based materials. Techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy rely on the electronic characteristics of compounds like Dimethyl(4-methylphenyl)silanol to determine the structures and substituent groups of siloxanes and silsesquioxanes .

Material Properties Enhancement

In materials science, Dimethyl(4-methylphenyl)silanol is used to enhance specific properties of silsesquioxane and siloxane materials. These enhancements include improving tensile strength, thermal insulation, and dielectric constants, which are influenced by the degree of crosslinking and the molecular weight of the precursor polymer .

Polymer Chemistry Research

The compound is a subject of interest in polymer chemistry research, where it is studied for its reactivity and potential to form various polymeric structures. Researchers investigate its behavior in the synthesis of linear, branched, star, and dendritic poly(hydrosiloxane)s, which have applications in diverse fields ranging from coatings to biomedical devices .

Catalysis

Dimethyl(4-methylphenyl)silanol: is also significant in catalysis, particularly in the Leibniz Institute for Catalysis. It is involved in the development of new catalytic processes that can lead to more efficient and environmentally friendly chemical reactions .

Adhesive Technology

Lastly, the compound finds application in adhesive technology. It is a key ingredient in the development of new adhesives used in various industries, including electronics. Its unique chemical structure allows for the creation of strong, durable bonds in adhesive formulations .

未来方向

属性

IUPAC Name |

hydroxy-dimethyl-(4-methylphenyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14OSi/c1-8-4-6-9(7-5-8)11(2,3)10/h4-7,10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNTDOHFYKIKMAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)[Si](C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70557334 | |

| Record name | Dimethyl(4-methylphenyl)silanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70557334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl(4-methylphenyl)silanol | |

CAS RN |

17920-15-9 | |

| Record name | Dimethyl(4-methylphenyl)silanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70557334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,5-Dimethyl-1H-benzo[d]imidazol-7-amine](/img/structure/B103630.png)

![(Thieno[2,3-d]pyrimidin-4-ylthio)acetic acid](/img/structure/B103647.png)

![1,4-Dithiaspiro[4.11]hexadecane](/img/structure/B103652.png)